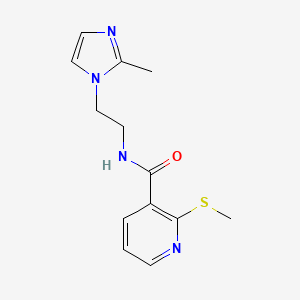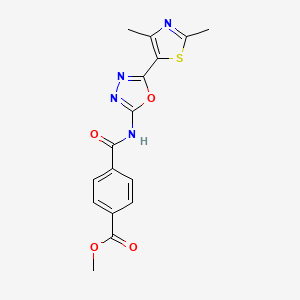
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, also known as ENPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ENPA is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid selectively inhibits GABA transporters, which are responsible for the reuptake of GABA from the synapse. By inhibiting GABA transporters, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can increase extracellular GABA levels, leading to an increase in GABAergic neurotransmission. This increase in GABAergic neurotransmission can then be studied for its effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABAergic neurotransmission, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has also been shown to modulate glutamatergic neurotransmission. 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has a number of advantages for use in lab experiments. It is a highly selective inhibitor of GABA transporters, which makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is also relatively stable and can be easily synthesized in high purity. However, there are also limitations to the use of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid in lab experiments. 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has a short half-life and can be rapidly metabolized in vivo. Additionally, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are a number of future directions for the study of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid. One potential area of interest is the development of more stable analogs of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid that can be used in vivo. Additionally, the effects of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid on other neurotransmitter systems, such as the dopaminergic system, could be studied. Finally, the potential therapeutic applications of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, such as its use in the treatment of anxiety or depression, could be explored.
Conclusion:
In conclusion, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound that has gained attention in the scientific community for its potential applications in research. 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has been shown to selectively inhibit GABA transporters, leading to an increase in extracellular GABA levels. This increase in GABAergic neurotransmission can then be studied for its effects on neuronal activity and behavior. While there are limitations to the use of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid in lab experiments, there are also a number of future directions for its study, including the development of more stable analogs and the exploration of its therapeutic potential.
Synthesis Methods
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid. This synthesis method has been optimized and can yield high purity 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid in good yields.
Scientific Research Applications
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the role of GABA receptors in the brain. 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has been shown to selectively inhibit GABA transporters, which can lead to an increase in extracellular GABA levels. This increase in GABA levels can then be studied for its effects on neuronal activity and behavior.
properties
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3-16-7-6(11(14)15)4-10(9-7)5(2)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJWIZRUWNYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2649479.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)
![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)
![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)



![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)
